Cas no 2034302-80-0 (4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine)

4-{[1-(2,5-Difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a difluorobenzenesulfonyl-piperidine moiety, which may enhance metabolic stability and binding affinity in target interactions. The compound's pyrimidine core and substituted piperidine linker suggest utility as a scaffold for kinase inhibitors or other biologically active molecules. The presence of fluorine atoms can improve lipophilicity and bioavailability, while the dimethylpyrimidine group may contribute to selective interactions with enzymatic targets. This compound is suited for exploratory synthesis in drug discovery, particularly where fluorinated sulfonamide derivatives are of interest. Handling requires standard laboratory precautions for organic intermediates.
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine structure
2034302-80-0 structure
Product name:4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
CAS No:2034302-80-0
MF:C17H19F2N3O3S
MW:383.412869691849
CID:5333283

4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
    • 4-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine
    • 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
    • Inchi: 1S/C17H19F2N3O3S/c1-11-8-17(21-12(2)20-11)25-14-4-3-7-22(10-14)26(23,24)16-9-13(18)5-6-15(16)19/h5-6,8-9,14H,3-4,7,10H2,1-2H3
    • InChI Key: BAFQIRDBRBUMBW-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1F)F)(N1CCCC(C1)OC1C=C(C)N=C(C)N=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 574
  • XLogP3: 2.9
  • Topological Polar Surface Area: 80.8

4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6480-6279-2mg
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
2mg
$59.0 2023-09-08
Life Chemicals
F6480-6279-50mg
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
50mg
$160.0 2023-09-08
Life Chemicals
F6480-6279-2μmol
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6480-6279-20μmol
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6480-6279-40mg
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
40mg
$140.0 2023-09-08
Life Chemicals
F6480-6279-30mg
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
30mg
$119.0 2023-09-08
Life Chemicals
F6480-6279-75mg
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
75mg
$208.0 2023-09-08
Life Chemicals
F6480-6279-5mg
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
5mg
$69.0 2023-09-08
Life Chemicals
F6480-6279-5μmol
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6480-6279-4mg
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
2034302-80-0
4mg
$66.0 2023-09-08

4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine Related Literature

Additional information on 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine

Introduction to 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS No. 2034302-80-0)

4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2034302-80-0, represents a novel class of molecules with potential applications in the development of therapeutic agents. Its unique structural features, particularly the presence of a piperidin-3-yl moiety linked to a 2,6-dimethylpyrimidine core, make it an intriguing candidate for further investigation.

The synthesis and characterization of this compound have been the focus of several recent studies, reflecting its importance in medicinal chemistry. The introduction of fluorine atoms into the benzene ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. The 2,6-dimethylpyrimidine backbone provides a suitable platform for further functionalization, allowing chemists to explore various derivatives with tailored biological activities.

In recent years, there has been a surge in research aimed at developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The piperidin-3-yl group in 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is particularly noteworthy, as it has been shown to interact effectively with a range of biological targets. This interaction is attributed to the ability of the piperidine ring to mimic the conformational flexibility of natural substrates, thereby facilitating high-affinity binding.

The compound's potential applications extend to the treatment of various neurological and inflammatory disorders. Preclinical studies have demonstrated that derivatives of this class exhibit promising activity against enzymes such as kinases and phosphodiesterases, which are implicated in conditions like cancer and neurodegenerative diseases. The fluorinated benzene sulfonyl group further contributes to its pharmacological profile by enhancing lipophilicity and reducing susceptibility to enzymatic degradation.

The synthesis of 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. Key steps include the introduction of fluorine atoms via electrophilic aromatic substitution reactions and the formation of the piperidine ring through nucleophilic substitution or cyclization techniques. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

The use of computational methods has also played a crucial role in understanding the structure-activity relationships (SAR) of this compound. Molecular modeling studies have provided insights into how different substituents affect binding affinity and specificity. These insights have guided the design of more potent analogs with improved pharmacokinetic properties. For instance, modifications to the methyl groups on the pyrimidine ring have been shown to modulate solubility and metabolic clearance rates.

In conclusion, 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable tool for drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in the development of next-generation treatments for human diseases.

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